Tripchlorolide

Description

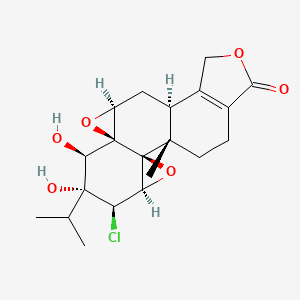

a chloro-tri-epoxide analog of triptolide; from woody part of the root of Tripterygium wilfordii Hook; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMACDABKWJVSQ-LZVGCMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927645 | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132368-08-2 | |

| Record name | Tripchlorolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132368-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripchlorolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tripchlorolide mechanism of action in neurons

An In-depth Technical Guide on the Mechanism of Action of Tripchlorolide in Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (T4), a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurodegenerative diseases.[1] Its multifaceted mechanism of action in the central nervous system involves a coordinated suppression of neuroinflammatory cascades, direct neuroprotection against various insults, and modulation of pathological protein aggregation. This guide provides a comprehensive technical overview of the molecular pathways and cellular processes targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling networks.

Core Mechanisms of Action in Neurons

This compound exerts its effects through several interconnected pathways. The primary mechanisms include potent anti-inflammatory activity by inhibiting microglial activation, direct neuroprotective effects by combating oxidative stress and apoptosis, and attenuation of amyloid-β (Aβ) pathology.

Anti-Inflammatory and Immunosuppressive Effects

A hallmark of neurodegenerative diseases is chronic neuroinflammation, primarily driven by the activation of microglia, the resident immune cells of the brain. This compound demonstrates robust anti-inflammatory properties by directly targeting key signaling pathways in these cells.

-

Inhibition of Microglial Activation: In response to stimuli like lipopolysaccharide (LPS) or oligomeric Aβ peptides, microglia become activated and release a barrage of pro-inflammatory and neurotoxic molecules.[2] this compound effectively suppresses this activation.[3] For instance, in 6-OHDA-lesioned rat models of Parkinson's disease, triptolide, the parent compound of this compound, significantly reverses the increase in Iba1, a marker for microglial activation.[4]

-

Suppression of Pro-inflammatory Mediators: this compound significantly attenuates the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] It also downregulates the expression of enzymes responsible for producing other inflammatory molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

-

Modulation of NF-κB and JNK Signaling: The anti-inflammatory effects of this compound are largely mediated through the inhibition of critical signaling pathways.

-

NF-κB Pathway: Nuclear factor-kappaB (NF-κB) is a master regulator of the inflammatory response. This compound inhibits the nuclear translocation of NF-κB, preventing it from activating the transcription of pro-inflammatory genes. Notably, this inhibition occurs without affecting the phosphorylation of I-κBα, an upstream regulator. Triptolide has been shown to regulate the NF-κB pathway via the lncRNA NEAT1/microRNA 361-3p/TRAF2 axis in microglial cells.

-

JNK Pathway: this compound also represses the phosphorylation of c-Jun N-terminal kinase (JNK), another key player in inflammatory and stress responses, while not affecting the ERK or p38 MAPK pathways. The dual inhibition of NF-κB and JNK signaling is central to its ability to suppress neuroinflammation.

-

Direct Neuroprotective Mechanisms

Beyond its anti-inflammatory action on glial cells, this compound confers direct protection to neurons through multiple mechanisms.

-

Attenuation of Oxidative and Nitrosative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative conditions. This compound has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while restoring the activity of antioxidant enzymes like superoxide dismutase (SOD). This protection is linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

-

Anti-Apoptotic Activity: this compound prevents neuronal apoptosis (programmed cell death) induced by various toxins, including glutamate and Aβ. It helps to stabilize the mitochondrial membrane potential and inhibits the overload of intracellular calcium (Ca²⁺), both of which are critical events in the apoptotic cascade. In some cellular contexts, the interplay between autophagy and apoptosis is complex; triptolide can induce pro-death autophagy, and inhibition of this pathway can lead to apoptosis.

-

Promotion of Neurotrophic Factors: The compound promotes neuronal survival and growth by stimulating the synthesis and release of key neurotrophic factors. In glial-neuron co-cultures, this compound and its analogues increase the production of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).

-

Enhancement of Synaptic Plasticity: Synaptic dysfunction is an early event in many neurodegenerative diseases. This compound treatment has been shown to improve synaptic health. In 5XFAD transgenic mice, a model for Alzheimer's disease, this compound up-regulated the expression of crucial synapse-related proteins, including synaptophysin (SYP), post-synaptic density-95 (PSD-95), and the NMDA receptor subunit 1 (NR1). It also promoted the activation of the PI3K-Akt-mTOR signaling pathway, which is vital for synaptic plasticity and memory.

Modulation of Amyloid-β Pathology

In the context of Alzheimer's disease, the accumulation of Aβ peptides is a central pathological event. This compound intervenes in this process at multiple levels.

-

Enhancing Aβ Degradation: A key mechanism is the enhancement of the activity of Neprilysin (NEP), a major Aβ-degrading enzyme in the brain. By boosting NEP's enzymatic activity, this compound promotes the clearance of Aβ peptides. The suppression of Aβ secretion and related oxidative and inflammatory stress by this compound can be reversed by thiorphan, an NEP inhibitor, confirming the importance of this pathway.

-

Reducing Aβ Production: In addition to promoting clearance, this compound also reduces the production of Aβ. It lowers the levels of the β-carboxyl-terminal amyloid precursor protein (APP) fragment (β-CTF) and soluble APPβ by decreasing the expression of β-site APP cleaving enzyme 1 (BACE1), the rate-limiting enzyme for Aβ generation.

Quantitative Data Summary

The biological effects of this compound are observed at very low concentrations, highlighting its potency. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Model System | Effective Concentration / Dose | Observed Effect | Reference |

| Neuroprotection | Dopaminergic neurons (in vitro) | 10⁻¹² to 10⁻⁸ M | Protected neurons from MPP+ neurotoxicity | |

| Anti-Apoptosis | PC12 cells (glutamate-induced) | 0.1 - 1 nM | Inhibited necrosis and apoptosis | |

| Neuroprotection (in vivo) | Rat model (MFB transection) | 1 µg/kg/day, IP (28 days) | Attenuated rotational behavior | |

| Dopaminergic Neuron Survival | Rat model (MFB transection) | 0.5 - 1 µg/kg/day, IP (28 days) | Increased neuron survival by 50-67% | |

| Cognitive Improvement | 5XFAD mice (AD model) | 5 or 25 µg/kg, IP (every other day, 60 days) | Improved spatial learning and memory | |

| Anti-inflammatory | PD rat model (6-OHDA) | 10 µg/kg (Triptolide) | Suppressed microglial activation | |

| Anti-oxidative Stress | DHCA rat model | 100 - 300 µg/kg (Triptolide) | Restored levels of SOD, GSH; reduced MDA, ROS |

Experimental Protocols

The mechanisms of this compound have been elucidated using a variety of standard and advanced experimental techniques. Below are outlines of key methodologies.

In Vitro Cell-Based Assays

-

Cell Lines and Primary Cultures:

-

Neuronal Cells: PC12 cells (rat pheochromocytoma), SH-SY5Y cells (human neuroblastoma), N2a/APP695 cells (mouse neuroblastoma expressing human APP).

-

Microglial Cells: BV-2 cells (immortalized murine microglia), primary microglial cultures.

-

Primary Neuron/Glia Mixed Cultures: From embryonic rodent mesencephalon to study interactions between neurons and glial cells.

-

-

Treatment Protocol: Cells are typically pre-treated with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) for a specified duration (e.g., 2 to 48 hours) before being challenged with a neurotoxic stimulus (e.g., Aβ₁₋₄₂, LPS, glutamate, MPP⁺).

-

Endpoint Analysis:

-

Western Blotting: To quantify the expression and phosphorylation status of target proteins (e.g., p-JNK, iNOS, COX-2, BACE1, synaptophysin, NF-κB). Lysates are prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

ELISA: To measure the concentration of secreted molecules like TNF-α, IL-1β, and Aβ in the cell culture medium.

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Neprilysin (NEP) Activity Assay: NEP enzymatic activity is measured using a fluorogenic substrate-based assay kit.

-

In Vivo Animal Model Studies

-

Animal Models:

-

Alzheimer's Disease: 5XFAD transgenic mice, which co-express mutated human APP and presenilin-1.

-

Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced lesions in rodents to model dopaminergic neuron loss.

-

Neuroinflammation: Intranigral or intraperitoneal injection of LPS in rodents.

-

-

Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline with DMSO) and administered via intraperitoneal (IP) injection at specified doses and frequencies (e.g., 1-25 µg/kg daily or every other day).

-

Endpoint Analysis:

-

Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze, while motor deficits in PD models are measured by amphetamine-induced rotation tests.

-

Immunohistochemistry (IHC) & Immunofluorescence (IF): Brain tissues are sectioned and stained with antibodies against markers like Iba1 (microglia), GFAP (astrocytes), tyrosine hydroxylase (dopaminergic neurons), and Aβ plaques to visualize cellular changes.

-

Biochemical Analysis: Brain homogenates are used for ELISA or Western blotting to measure protein levels and cytokine concentrations as described for in vitro studies.

-

Conclusion

This compound presents a compelling profile as a neurotherapeutic agent, operating through a powerful combination of anti-inflammatory, direct neuroprotective, and anti-pathology mechanisms. Its ability to simultaneously inhibit multiple detrimental pathways—including NF-κB and JNK-mediated inflammation, oxidative stress, apoptosis, and Aβ production—while promoting endogenous protective responses like neurotrophic factor synthesis and Aβ clearance, underscores its potential for treating complex neurodegenerative disorders. The high potency of this compound, effective at nanomolar and even picomolar concentrations, further enhances its attractiveness as a drug candidate. Future research should focus on optimizing its delivery across the blood-brain barrier and further elucidating its long-term efficacy and safety in more advanced preclinical models.

References

- 1. This compound improves cognitive deficits by reducing amyloid β and upregulating synapse-related proteins in a transgenic model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects neuronal cells from microglia-mediated beta-amyloid neurotoxicity through inhibiting NF-kappaB and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

The Origin of Tripchlorolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripchlorolide, a diterpenoid epoxide, has garnered significant interest within the scientific community for its potent anti-inflammatory, immunosuppressive, and neuroprotective properties. This document provides a comprehensive overview of the origin of this compound, detailing its natural source, isolation, and semi-synthesis. It includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Origin and Discovery

This compound (T4) is a naturally occurring diterpenoid first isolated from the woody part of the root of Tripterygium wilfordii Hook. f., a perennial vine commonly known as "Thunder God Vine"[1][2]. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory conditions[3]. The discovery of this compound was the result of efforts to identify the specific bioactive compounds responsible for the therapeutic effects of Tripterygium wilfordii extracts. It was identified as a new compound and characterized as a white, needle-like crystal with a melting point of 256-258 °C and a molecular formula of C20H25O6Cl[1].

Isolation from Tripterygium wilfordii**

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of its precursor, Triptolide, and other related compounds from the same plant.

Experimental Protocol: Extraction and Isolation

The following protocol is a generalized procedure based on methods for extracting diterpenoids from Tripterygium wilfordii[4].

1. Plant Material Preparation:

- The roots of Tripterygium wilfordii are collected, washed, dried, and ground into a coarse powder.

2. Solvent Extraction:

- The powdered root material is subjected to extraction with an organic solvent. A common method involves using a mixture of ethanol and water (e.g., 8:1 v/v).

- The solid-to-liquid ratio is typically in the range of 1:2 to 1:8 (w/v).

- The mixture is heated and refluxed for several hours to ensure efficient extraction of the active compounds. This process is often repeated multiple times to maximize the yield.

3. Preliminary Purification:

- The crude extract is filtered and concentrated under reduced pressure to remove the solvent.

- The resulting residue is then suspended in water and partitioned with a non-polar solvent, such as chloroform or ethyl acetate, to separate compounds based on their polarity.

4. Chromatographic Separation:

- The organic phase, containing this compound and other diterpenoids, is dried and subjected to column chromatography.

- A silica gel column is commonly used, with a gradient elution system of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the different components.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Final Purification:

- Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC or recrystallization to obtain the pure compound.

Quantitative Data

The yield of this compound from Tripterygium wilfordii is generally low, as it is a minor component compared to other diterpenoids like Triptolide.

| Compound | Yield from Extract (µg/g) | Reference |

| Triptolide | 807.32 ± 51.94 | |

| Tripdiolide | 366.13 ± 17.21 |

Semi-synthesis from Triptolide

Due to the low natural abundance of this compound, semi-synthesis from its more abundant precursor, Triptolide, is a more practical approach for obtaining larger quantities of the compound.

Experimental Protocol: Improved Semi-synthesis

An improved semi-synthesis method has been developed that offers higher efficiency and easier purification compared to earlier protocols.

1. Reaction Setup:

- Triptolide is dissolved in acetone.

- Pyridine hydrochloride (Py•HCl) is added to the solution.

2. Reaction Conditions:

- The reaction mixture is refluxed for approximately 6 hours.

3. Work-up and Purification:

- After the reaction is complete, the mixture is subjected to a simple aqueous work-up.

- The crude product is then purified by recrystallization to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Triptolide | |

| Reagent | Pyridine Hydrochloride (Py•HCl) | |

| Solvent | Acetone | |

| Reaction Time | 6 hours (reflux) | |

| Purification | Aqueous work-up and recrystallization |

Note: While the reference mentions this improved protocol allows for gram-scale synthesis, specific percentage yields were not provided in the abstract.

Biosynthesis of Triptolide (Precursor)

The ultimate origin of this compound is tied to the biosynthesis of its precursor, Triptolide, within Tripterygium wilfordii. The biosynthesis of Triptolide is a complex process involving multiple enzymatic steps.

The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form miltiradiene. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs) to produce dehydroabietic acid. Further enzymatic transformations, including hydroxylations and rearrangements, lead to the formation of the triptolide scaffold.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Inhibition of NF-κB and JNK Signaling

This compound has been shown to inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK). This inhibition is central to its anti-inflammatory effects.

Caption: Inhibition of NF-κB and JNK signaling by this compound.

Modulation of PI3K/Akt/mTOR Pathway

This compound can induce autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

Caption: this compound induces autophagy via PI3K/Akt/mTOR inhibition.

Upregulation of BDNF Expression

This compound has been shown to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA. This neurotrophic factor is crucial for neuronal survival, growth, and synaptic plasticity, highlighting the neuroprotective potential of this compound.

Caption: Upregulation of BDNF expression by this compound.

Experimental Workflows

Isolation and Purification Workflow

Caption: General workflow for the isolation of this compound.

Semi-synthesis Workflow

Caption: Workflow for the semi-synthesis of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its origin from Tripterygium wilfordii and the feasibility of its semi-synthesis from the more abundant Triptolide make it an accessible compound for further research and development. The elucidation of its mechanisms of action, particularly its effects on key signaling pathways such as NF-κB, JNK, PI3K/Akt/mTOR, and BDNF, provides a solid foundation for its exploration as a treatment for inflammatory diseases, cancer, and neurodegenerative disorders. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical information to advance the study of this remarkable molecule.

References

- 1. [The isolation and structure of this compound (T4) from Tripterygium wilfordii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of Tripchlorolide: A Technical Guide

Fuzhou, Fujian, China - Tripchlorolide (T4), a diterpenoid triepoxide derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, is emerging as a compound of significant interest to the scientific and medical communities. Possessing a spectrum of biological activities, including anti-inflammatory, immunosuppressive, neuroprotective, and anticancer properties, this compound presents a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

This compound is structurally related to triptolide, the major bioactive component of Tripterygium wilfordii. However, this compound often exhibits a more favorable toxicity profile, making it a compelling candidate for further investigation and clinical development.[1] It is believed that in some instances, this compound may act as a prodrug, converting to triptolide to exert its biological effects.[2]

Anti-Cancer Activity: Induction of Autophagy in Lung Cancer Cells

This compound has demonstrated significant anti-proliferative effects in cancer cells, with a particularly well-documented mechanism in non-small cell lung cancer. Unlike many chemotherapeutic agents that primarily induce apoptosis, this compound's primary mode of action in A549 lung cancer cells is the induction of autophagy, a cellular self-degradation process.[1]

This autophagic cell death is triggered by the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[3][4] this compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, ultimately resulting in the activation of autophagy.

Quantitative Data: Anti-Cancer Activity

| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | IC50 | ~200 nM | 24 hours | |

| A549/DDP (Cisplatin-resistant) | MTT Assay | IC50 | ~200 nM | 24 hours |

Experimental Protocols

Cell Viability (MTT) Assay:

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5x10³ cells per well and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-400 nM). Control wells receive medium with the vehicle (DMSO).

-

Incubation: The plates are incubated for specified periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Four hours prior to the end of the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Formazan Solubilization: After the 4-hour incubation with MTT, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Autophagy Detection by Transmission Electron Microscopy (TEM):

-

Cell Treatment: A549 cells are treated with this compound (e.g., 200 nM) for 24 hours.

-

Cell Fixation: Cells are fixed with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.

-

Post-fixation: Cells are post-fixed with 1% osmium tetroxide in the same buffer for 1 hour at 4°C.

-

Dehydration and Embedding: The cells are dehydrated through a graded series of ethanol and embedded in epoxy resin.

-

Sectioning and Staining: Ultrathin sections (70 nm) are cut, mounted on copper grids, and stained with uranyl acetate and lead citrate.

-

Imaging: The sections are observed under a transmission electron microscope to identify the formation of autophagosomes.

Signaling Pathway

This compound induces autophagic cell death in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.

Neuroprotective Effects: Combating Neuroinflammation and Amyloid-β Toxicity

This compound has demonstrated significant neuroprotective properties in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its mechanisms of action in the central nervous system are multifaceted, involving the suppression of neuroinflammation and the reduction of amyloid-beta (Aβ) plaque formation.

In the context of Alzheimer's disease, this compound has been shown to protect neuronal cells from microglia-mediated Aβ neurotoxicity. It achieves this by inhibiting the activation of key inflammatory signaling pathways, namely NF-κB and JNK. This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and IL-1β. Furthermore, in animal models of Alzheimer's disease, this compound treatment has been shown to improve cognitive deficits by reducing cerebral Aβ deposits.

In models of Parkinson's disease, this compound has been found to protect dopaminergic neurons from neurotoxic insults.

Quantitative Data: Neuroprotective Activity

| Model | Treatment | Effect | Reference |

| 5XFAD mice (Alzheimer's) | 5 µg/kg or 25 µg/kg, i.p., every other day for 60 days | Improved spatial learning and memory, reduced cerebral Aβ deposits | |

| Rat microglial cultures | Pretreatment with this compound | Alleviated oligomeric Aβ1-42-induced elevation of TNF-α and IL-1β |

Experimental Protocols

In Vivo Alzheimer's Disease Model (5XFAD Mice):

-

Animal Model: Five-month-old 5XFAD transgenic mice, which co-express mutated amyloid precursor protein and presenilin-1, are used.

-

Treatment: Mice are intraperitoneally injected with this compound (5 µg/kg or 25 µg/kg) or vehicle every other day for 60 days.

-

Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze test.

-

Tissue Collection and Analysis: After the treatment period, brain tissues are collected. Levels of Aβ deposits are quantified by immunohistochemistry and ELISA. Synaptic protein expression is analyzed by Western blotting.

In Vitro Neuroinflammation Assay (Microglial Cell Culture):

-

Cell Culture: Primary rat microglial cells are cultured.

-

Treatment: Cells are pretreated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with oligomeric Aβ1-42.

-

Cytokine Measurement: The levels of TNF-α and IL-1β in the culture supernatant are measured using ELISA.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the activation of NF-κB and JNK signaling pathways (e.g., phosphorylation of JNK, nuclear translocation of NF-κB).

Signaling Pathway

This compound exerts neuroprotective effects by inhibiting Aβ-induced microglial activation and subsequent inflammatory signaling.

Anti-Inflammatory and Immunosuppressive Activities

The anti-inflammatory and immunosuppressive properties of this compound are central to its therapeutic potential and are closely linked to the traditional use of Tripterygium wilfordii. These effects are largely mediated by the inhibition of T-cell activation and the suppression of pro-inflammatory cytokine production.

This compound has been shown to inhibit the expression of IL-1β-induced chemokines and stromelysin-1 in human colonic subepithelial myofibroblasts, suggesting its potential in treating inflammatory bowel disease. The underlying mechanism involves the inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Anti-Inflammatory Assay (Cytokine Inhibition):

-

Cell Culture: A suitable cell line (e.g., human colonic subepithelial myofibroblasts, A549 cells) is cultured.

-

Treatment: Cells are pre-treated with this compound at various concentrations before stimulation with an inflammatory agent (e.g., IL-1β or LPS).

-

Gene Expression Analysis: RNA is extracted, and the mRNA expression of target genes (e.g., IL-8, MCP-1) is quantified using real-time PCR.

-

Protein Analysis: Protein levels of secreted cytokines in the culture medium are measured by ELISA.

-

Signaling Pathway Analysis: The activation of the NF-κB pathway is assessed by Western blotting for phosphorylated IκB-α and by luciferase reporter assays for NF-κB transcriptional activity.

Experimental Workflow

General workflow for assessing the in vitro anti-inflammatory activity of this compound.

Conclusion

This compound is a promising natural product with a diverse range of biological activities that hold significant therapeutic potential. Its ability to induce autophagy in cancer cells, protect neurons from inflammatory damage, and suppress key inflammatory pathways underscores its relevance in oncology, neurodegenerative diseases, and inflammatory disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this potent compound. Further research is warranted to fully elucidate its clinical potential and to develop safe and effective this compound-based therapies.

References

- 1. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Tripchlorolide's Impact on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripchlorolide, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of a range of debilitating neurological disorders.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on the central nervous system (CNS), with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Neuroprotective and Anti-inflammatory Effects

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Its therapeutic potential stems from its ability to modulate multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis.

Alzheimer's Disease (AD):

In the context of AD, this compound has been shown to improve cognitive deficits, reduce amyloid-β (Aβ) deposition, and upregulate synapse-related proteins. It exerts its effects by inhibiting the cleavage of the amyloid precursor protein (APP) by β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ. Furthermore, this compound protects neurons from Aβ-induced neurotoxicity by suppressing microglia-mediated inflammation. It achieves this by inhibiting the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of JNK, key signaling molecules in the inflammatory cascade.

Parkinson's Disease (PD):

In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from neurotoxicity. It promotes axonal elongation, increases the expression of brain-derived neurotrophic factor (BDNF) mRNA, and inhibits the overproduction of pro-inflammatory cytokines such as TNF-α and IL-2.

Multiple Sclerosis (MS):

This compound has also shown promise in models of multiple sclerosis. In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, this compound treatment delayed the onset of the disease and reduced its severity by decreasing inflammation and demyelination in the CNS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the CNS.

| Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced) | |

| Parameter | Result |

| Survival of TH-IR neurons in substantia nigra pars compacta | Increased to 80% of control (vs. 59% in MPTP-only group) |

| Survival of TH-IR fibers in the striatum | Increased to 43% of control (vs. 13% in MPTP-only group) |

| Dopamine levels in substantia nigra | Increased to 157% of MPTP-only group |

| Dopamine levels in the striatum | Increased to 191% of MPTP-only group |

| Rota-rod performance (0.5 µg/kg TW397) | Improved approximately 2-fold relative to vehicle-treated animals |

| Rota-rod performance (1 µg/kg TW397) | Improved approximately 3-fold relative to vehicle-treated animals |

| Table 2: Effects of this compound in a Rat Model of Parkinson's Disease (MFB Transection) | |

| Parameter | Result |

| Survival of dopaminergic neurons in substantia nigra pars compacta (0.5 µg/kg/day) | Increased by 50% |

| Survival of dopaminergic neurons in substantia nigra pars compacta (1 µg/kg/day) | Increased by 67% |

| Table 3: Effects of this compound in a Mouse Model of Alzheimer's Disease (5XFAD) | |

| Parameter | Result |

| Treatment Regimen | 5 µg/kg or 25 µg/kg, intraperitoneally every other day for 60 days |

| Outcome | Significantly improved spatial learning and memory |

| Alleviated synaptic ultrastructure degradation | |

| Upregulated synapse-related proteins (synaptophysin, PSD-95, NMDAR1) | |

| Reduced cerebral Aβ deposits and lowered Aβ levels in brain homogenates |

Key Signaling Pathways

This compound exerts its effects on the CNS through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Figure 1: this compound's inhibition of Aβ-induced neuroinflammation.

Figure 2: Neuroprotective mechanisms of this compound on dopaminergic neurons.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vivo Model of Parkinson's Disease (MPTP-induced)

-

Animal Model: C57BL/6 mice.

-

Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection.

-

This compound Administration: this compound (TW397) is administered once daily for 16 days at doses of 0.5 µg/kg or 1 µg/kg.

-

Behavioral Assessment: Rota-rod performance is used to assess motor coordination and balance.

-

Neurochemical Analysis: Levels of dopamine in the substantia nigra and striatum are measured.

-

Immunohistochemistry: Tyrosine hydroxylase-immunoreactive (TH-IR) neurons and fibers are quantified to assess the survival of dopaminergic neurons.

Figure 3: Experimental workflow for the MPTP-induced Parkinson's disease model.

In Vivo Model of Alzheimer's Disease (5XFAD)

-

Animal Model: Five times familial AD (5XFAD) transgenic mice, which co-express mutated amyloid precursor protein and presenilin-1.

-

This compound Administration: Five-month-old 5XFAD mice are intraperitoneally injected with this compound (T4) at doses of 5 µg/kg or 25 µg/kg every other day for 60 days.

-

Behavioral Assessment: Spatial learning and memory are evaluated.

-

Histological Analysis: Cerebral Aβ deposits are quantified.

-

Biochemical Analysis: Levels of Aβ in brain homogenates, cleavage of β-carboxyl-terminal APP fragment, soluble APPβ, and BACE1 protein expression are measured.

-

Synaptic Protein Analysis: Expression of synapse-related proteins such as synaptophysin, post-synaptic density-95 (PSD-95), and N-methyl-D-aspartate receptor subunit 1 (NMDAR1) is assessed.

Figure 4: Experimental workflow for the 5XFAD Alzheimer's disease model.

In Vitro Microglia-Mediated Neurotoxicity Model

-

Cell Cultures: Primary microglial cells and neuronal cells.

-

Induction of Inflammation: Microglial cells are stimulated with oligomeric Aβ(1-42).

-

This compound Treatment: this compound (T4) is added to the microglial cell cultures.

-

Measurement of Inflammatory Mediators: The release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) is quantified.

-

Western Blot Analysis: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined.

-

Signaling Pathway Analysis: The nuclear translocation of NF-κB and the phosphorylation of JNK, ERK, and p38 MAPK are assessed.

-

Neuroprotection Assay: The protective effect of this compound on neuronal cells against the toxicity of conditioned medium from Aβ-stimulated microglia is evaluated.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent for a variety of CNS disorders. Its ability to potently suppress neuroinflammation and exert direct neuroprotective effects underscores its significant potential. However, it is important to note that concerns regarding its potential toxicity remain a critical hurdle for its clinical application. Future research should focus on developing strategies to mitigate these toxic effects, such as the design of novel derivatives or the use of advanced drug delivery systems. A deeper understanding of its precise molecular mechanisms of action will be crucial for optimizing its therapeutic efficacy and safety profile for the treatment of neurological diseases.

References

- 1. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound May Improve Spatial Cognition Dysfunction and Synaptic Plasticity after Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Differences Between Tripchlorolide and Triptolide

Prepared for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Triptolide, a potent diterpenoid triepoxide from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F., is renowned for its significant anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical development is severely hindered by a narrow therapeutic window and multi-organ toxicity. Tripchlorolide emerges as a pivotal analogue, structurally derived from triptolide, which largely preserves the therapeutic efficacy of the parent compound but exhibits a markedly improved safety profile. This technical guide provides an in-depth comparison of the foundational differences between these two molecules, covering their chemical structures, mechanisms of action, pharmacokinetics, and toxicological profiles. By presenting quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound as a viable and less toxic alternative to triptolide for further therapeutic development.

Introduction

For centuries, Tripterygium wilfordii Hook F. (TWHF), commonly known as Thunder God Vine, has been a cornerstone of traditional Chinese medicine for treating inflammatory and autoimmune disorders. Scientific investigation identified triptolide as the principal bioactive component responsible for these effects. Triptolide's pleiotropic activities, which include potent anti-inflammatory, immunosuppressive, and antineoplastic effects, have made it a subject of intense research.[1] However, the promise of triptolide is offset by its significant toxicity, which affects the liver, kidneys, and reproductive systems, among others.[2][3]

This critical challenge has driven the development of triptolide derivatives with a more favorable therapeutic index. Among these, this compound (T4) stands out. As a chlorinated analogue, this compound retains the potent pharmacological activities of its parent compound while demonstrating significantly lower toxicity.[4] This guide delves into the core distinctions between triptolide and this compound, offering a technical foundation for scientists engaged in the fields of pharmacology, toxicology, and drug discovery.

Structural and Chemical Properties

The primary difference between triptolide and this compound lies in a subtle but critical structural modification.

Triptolide is a diterpenoid characterized by three epoxide rings and an α,β-unsaturated γ-lactone ring, which are crucial for its biological activity. Its chemical formula is C₂₀H₂₄O₆.[5]

This compound is the 12,13-chlorohydrin derivative of triptolide, formed by the opening of one of the epoxide rings. Its chemical formula is C₂₀H₂₅ClO₆. This modification can be achieved through semi-synthesis from its precursor, triptolide, by reacting it with a chlorine source like pyridine hydrochloride.

This structural alteration is key to the difference in their toxicological profiles. This compound has been shown to exert its biological effects after being converted back to triptolide in situ, suggesting it may function as a prodrug with a different absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Pharmacology and Mechanism of Action

Both compounds share core mechanisms of action, primarily centered on the inhibition of transcriptional processes, but they also exhibit key differences, particularly in the induction of cell death.

Anti-inflammatory and Immunosuppressive Activity

The hallmark of both triptolide and this compound is their potent anti-inflammatory and immunosuppressive effects. The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In resting cells, NF-κB (a heterodimer typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

Triptolide exerts its effect by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, blocking the entire downstream inflammatory cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide | C20H24O6 | CID 107985 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Mechanistic Elucidation of Tripchlorolide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tripchlorolide, a chlorinated diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has emerged as a compound of significant interest in pharmacological research. Exhibiting potent anti-inflammatory, immunosuppressive, and anti-cancer activities, its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its effects on cancer cells and inflammatory responses. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and development.

Introduction: Discovery and History

This compound (T4) was first isolated from the woody part of the root of Tripterygium wilfordii Hook. f.[1]. It is a structural analogue of Triptolide, another major bioactive component of the same plant, and can be synthesized from Triptolide through hydroxylation and subsequent chlorination[2]. The molecular formula of this compound is C20H25ClO6[1]. Initial pharmacological assays revealed its definitive anti-inflammatory actions, strong immunosuppressive effects, and antifertility activities[1]. Compared to its precursor, Triptolide, this compound has been shown to possess similar biological activities but with potentially lower toxicity, making it a promising candidate for further therapeutic development[2].

Chemical Structure of this compound:

(Image of the chemical structure of this compound would be placed here in a full report)

Biological Activities and Mechanism of Action

This compound exerts a wide range of biological effects, primarily through the modulation of critical cellular signaling pathways. Its most well-documented activities include anti-cancer, anti-inflammatory, and immunosuppressive effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism underlying its anti-cancer activity is the induction of autophagy, a cellular process of "self-eating" that can lead to cell death.

Signaling Pathways Involved in Anti-Cancer Activity:

-

PI3K/AKT/mTOR Pathway: this compound has been shown to induce autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. It decreases the phosphorylation levels of key proteins in this pathway, including PI3-K, AKT, mTOR, p70S6K, and 4E-BP1, leading to the upregulation of autophagic markers like LC3-II.

-

Autophagy Induction: In A549 lung cancer cells, this compound treatment leads to a significant increase in the expression of LC3-II and the formation of autophagosomes, ultimately resulting in cell death predominantly through autophagy rather than apoptosis.

Anti-Inflammatory and Immunosuppressive Activities

This compound exhibits potent anti-inflammatory and immunosuppressive properties by targeting key signaling pathways involved in the inflammatory response.

Signaling Pathways Involved in Anti-Inflammatory and Immunosuppressive Activity:

-

NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition helps to suppress the production of inflammatory mediators.

-

JNK Pathway: The compound also represses the phosphorylation of JNK (c-Jun N-terminal kinase), another important kinase in the inflammatory signaling cascade, further contributing to its anti-inflammatory effects. By inhibiting both NF-κB and JNK signaling, this compound effectively attenuates the release of inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and its precursor, Triptolide.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| This compound | A549 (Lung Cancer) | Cell Viability (MTT) | 200 nM | |

| Triptolide | RAW264.7 (Macrophage) | TNF-α Production | <30 nM | |

| Triptolide | RAW264.7 (Macrophage) | IL-6 Production | <30 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Autophagy Assessment

4.3.1. LC3-II Conversion by Western Blot

This method quantifies the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).

-

Follow the Western Blot protocol described in section 4.2.

-

Use a primary antibody specific for LC3. Both LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) will be detected.

-

Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy.

4.3.2. Transmission Electron Microscopy (TEM) for Autophagosome Visualization

This technique allows for the direct visualization of autophagosomes within the cell.

-

Cell Fixation: Treat cells with this compound. Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.

-

Post-fixation: Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C.

-

Dehydration: Dehydrate the cells through a graded series of ethanol concentrations.

-

Embedding: Infiltrate and embed the cells in an epoxy resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to identify the characteristic double-membraned autophagosomes.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with this compound for a specified time before stimulating with an inflammatory agent (e.g., TNF-α or LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: In unstimulated or this compound-treated cells, NF-κB (green fluorescence) will be predominantly in the cytoplasm. In stimulated cells without this compound, NF-κB will translocate to the nucleus, co-localizing with the DAPI stain (blue fluorescence).

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for key experimental assays.

Conclusion

This compound is a promising natural product derivative with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and JNK pathways, underscores its complex and potent biological activity. This technical guide provides a foundational understanding of this compound's discovery, mechanism of action, and the experimental methodologies required for its further investigation. Future research should focus on expanding the quantitative bioactivity data across a broader range of cell lines and disease models, as well as on preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile.

References

A Comprehensive Literature Review of Tripchlorolide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripchlorolide (T4) is a semi-synthetic diterpenoid epoxide derived from triptolide, a major bioactive component of the traditional Chinese medicinal herb Tripterygium wilfordii Hook F.[1] While triptolide has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer activities, its clinical application has been limited by its significant toxicity.[1] this compound, a chlorinated analog of triptolide, has emerged as a promising therapeutic candidate with similar pharmacological activities but reportedly lower toxicity, sparking considerable interest in its potential for drug development.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound.

Synthesis

This compound can be synthesized from its precursor, triptolide, through a process involving hydroxyl acylation followed by chlorination.[1] An improved semi-synthesis method has been developed to produce this compound on a gram scale. This protocol utilizes acetone as the optimal solvent for the reaction of triptolide with pyridine hydrochloride, offering a more efficient and convenient synthesis with a complete reaction and simple work-up procedures.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. A recent study in rodents provided key insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Parameters of this compound in Rodents [2]

| Parameter | Value | Species | Administration Route |

| Half-life (t½) | ~45 min | Rat | Intraperitoneal |

| Absolute Bioavailability | 72.97% | Rat | Intraperitoneal |

| Highest Accumulation | Liver | Mouse | Intravenous (400 μg/kg) |

| Other Tissues (in descending order of accumulation) | Kidney, Spleen, Testis, Heart, Intestine, Brain | Mouse | Intravenous (400 μg/kg) |

These findings suggest that this compound is well-absorbed after intraperitoneal administration and distributes to various organs, with the highest concentration observed in the liver. The relatively short half-life indicates that it is cleared from the body relatively quickly.

Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms of action, primarily targeting signaling pathways involved in cell growth, survival, and inflammation.

Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In the context of cancer, particularly lung cancer, this compound has been shown to induce autophagy-mediated cell death by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

This compound's inhibitory effect on this pathway leads to a decrease in the phosphorylation of key downstream proteins, including AKT and mTOR, ultimately triggering autophagy and suppressing tumor cell proliferation. Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in the viability of lung cancer cells, such as the A549 cell line. After 24 hours of exposure to 200 nM of this compound, the viability of A549 cells was reduced to approximately 50%.

This compound inhibits the PI3K/AKT/mTOR pathway, leading to autophagy.

Neuroprotective Effects in Alzheimer's Disease

In the context of neurodegenerative diseases like Alzheimer's, this compound has demonstrated neuroprotective effects by modulating the processing of amyloid precursor protein (APP) and reducing the production of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients.

This compound achieves this by acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This activation enhances the binding of nuclear PPARγ to the promoter region of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) gene, which in turn inhibits the transcription and translation of BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of APP. By suppressing BACE1 activity, this compound reduces the cleavage of APP into Aβ peptides, thereby lowering Aβ levels in the brain. Studies have shown that this compound treatment significantly reduces cerebral Aβ deposits and lowers Aβ levels in brain homogenates of mouse models of Alzheimer's disease. This is accompanied by a reduction in the levels of soluble APPβ (sAPPβ), a fragment of APP cleaved by BACE1.

This compound inhibits BACE1 expression via PPARγ activation.

Therapeutic Potential

The multifaceted mechanisms of action of this compound suggest its therapeutic potential in a range of diseases.

Cancer

The ability of this compound to induce autophagy and inhibit the PI3K/AKT/mTOR pathway makes it a promising candidate for cancer therapy, particularly for lung cancer. Its precursor, triptolide, has shown significant tumor growth inhibition in various cancer models. For instance, in a hamster model of cholangiocarcinoma, triptolide treatment resulted in a mean tumor mass that was only 20-25% of the control group. While more in vivo studies specifically on this compound are needed, these findings with triptolide are encouraging.

Table 2: In Vitro Cytotoxicity of this compound (T4)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Lung Cancer | ~100-200 nM | 24-72 h |

Neurodegenerative Diseases

The neuroprotective effects of this compound, particularly its ability to reduce Aβ production, position it as a potential therapeutic agent for Alzheimer's disease. In a transgenic mouse model of Alzheimer's, this compound treatment not only reduced Aβ deposition but also improved cognitive deficits.

Inflammatory and Autoimmune Diseases

This compound inherits the potent anti-inflammatory and immunosuppressive properties of triptolide. Triptolide has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). In vivo studies with triptolide in mice showed a 64% decrease in blood TNF-α levels at a dose of 0.15 mg/kg. These properties suggest that this compound could be beneficial in the treatment of various inflammatory and autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A549) and treat with varying concentrations of this compound for specified time periods.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Electrotransfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Workflow for Western Blot analysis.

BACE1 Activity Assay

Objective: To measure the enzymatic activity of BACE1 in the presence of this compound.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates containing BACE1.

-

Reaction Setup: In a 96-well plate, combine the sample lysate, a fluorogenic BACE1 substrate, and varying concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. BACE1 activity cleaves the substrate, separating a fluorophore from a quencher and leading to an increase in fluorescence.

-

Data Analysis: Calculate the percentage of BACE1 inhibition by comparing the fluorescence in the this compound-treated wells to the control wells.

T-cell Proliferation Assay (CFSE-based)

Objective: To assess the immunosuppressive effect of this compound on T-cell proliferation.

Methodology:

-

T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

-

CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Culture and Treatment: Culture the CFSE-labeled T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies) and varying concentrations of this compound.

-

Incubation: Incubate the cells for several days to allow for proliferation.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

-

Data Analysis: Determine the percentage of proliferating cells and the number of cell divisions in the presence and absence of this compound.

Conclusion

This compound represents a promising therapeutic candidate with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects. Its improved safety profile compared to its parent compound, triptolide, makes it a more attractive molecule for clinical development. The mechanisms of action, particularly the inhibition of the PI3K/AKT/mTOR pathway and the modulation of APP processing, provide a solid foundation for its therapeutic rationale in cancer and Alzheimer's disease, respectively. Further research, especially well-designed in vivo efficacy studies and comprehensive toxicity profiling, is warranted to fully elucidate the therapeutic potential of this compound and pave the way for its clinical translation. This technical guide serves as a comprehensive resource to support these future research endeavors.

References

- 1. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue distribution of this compound in rodents using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripchlorolide's Impact on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripchlorolide (T4) is a diterpenoid epoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F. It is a chlorinated derivative of triptolide (TP), the major active component of the plant. Both compounds have garnered significant interest in the scientific community for their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2][3] This technical guide provides an in-depth overview of the impact of this compound and its parent compound, triptolide, on key cellular signaling pathways, summarizing quantitative data, outlining experimental methodologies, and visualizing the complex molecular interactions.

Core Signaling Pathways Modulated by this compound and Triptolide

This compound and triptolide exert their pleiotropic effects by modulating a range of critical cellular signaling pathways. These interactions are central to their therapeutic potential and are the focus of ongoing research. The primary pathways affected include those involved in cell survival, proliferation, inflammation, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][5] In the context of cancer, this pathway is often hyperactivated.

This compound has been shown to induce autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. The proposed mechanism involves the inhibition of PI3K phosphorylation, which in turn prevents the phosphorylation and activation of AKT. This leads to the downstream inhibition of mTOR, a negative regulator of autophagy. The inhibition of mTOR subsequently leads to the upregulation of autophagy-related proteins, such as LC3-II, and the formation of autophagosomes, ultimately resulting in autophagic cell death in cancer cells. In some cancer cell types, such as pancreatic cancer, triptolide-induced autophagy is associated with the inactivation of the Akt/mTOR/p70S6K pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.

This compound and triptolide are potent inhibitors of the NF-κB signaling pathway. In microglia, this compound inhibits the nuclear translocation of NF-κB, which contributes to its neuroprotective effects by suppressing the production of inflammatory mediators. Triptolide has been shown to inhibit NF-κB activation in multiple myeloma cells, leading to apoptosis. The anti-inflammatory effects of triptolide in acute lung injury are attributed to its ability to inhibit the TLR4-mediated NF-κB signaling pathway. Mechanistically, triptolide can attenuate the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and its transcriptional activity.

JNK and MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress, inflammation, and apoptosis.

This compound has been found to repress β-amyloid-induced JNK phosphorylation in microglial cells, contributing to its neuroprotective effects in models of Alzheimer's disease. Triptolide has been shown to alter the phosphorylation of proteins involved in MAPK signaling in colorectal cancer cells. In glioma cells, triptolide induces apoptosis and autophagy by upregulating the ROS/JNK pathway. Furthermore, triptolide treatment of natural killer cells leads to the activation of inhibitory JNK signaling and inhibition of p38 MAPK signaling.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and plays a key role in immunity and inflammation.

Triptolide has been shown to inhibit the JAK/STAT pathway, which is particularly relevant to its therapeutic effects in rheumatoid arthritis and certain cancers. In the context of rheumatoid arthritis, triptolide can inhibit the IL-6-induced phosphorylation of STAT3, a critical step in the differentiation of pro-inflammatory Th17 cells. In cisplatin-resistant ovarian cancer cells, triptolide induces lethal autophagy by inhibiting the JAK2/STAT3 pathway, an effect that is mediated by the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and triptolide as reported in the cited literature. It is important to note that concentrations and observed effects can be highly cell-type and context-dependent.

Table 1: Effective Concentrations of this compound (T4) and Triptolide (TP) in In Vitro Studies

| Compound | Cell Line | Concentration Range | Observed Effect | Reference |

| This compound (T4) | A549 (lung cancer) | Dose- and time-dependent | Suppressed proliferation | |

| This compound (T4) | A549 (lung cancer) | 200 nM | Peak upregulation of LC3-II protein | |

| This compound (T4) | N2a/APP695 (neuronal) | 5 nM or 10 nM | Enhanced NEP enzyme activity | |

| Triptolide (TP) | RPMI8226 and U266 (multiple myeloma) | 10-80 ng/mL | Dose-dependent inhibition of proliferation | |

| Triptolide (TP) | HCT116 (colorectal cancer) | 40 nM | Altered proteome and phosphoproteome | |

| Triptolide (TP) | PCa cell lines (prostate cancer) | 50 nM | Increased level of LC3B-II |

Table 2: Effects of this compound and Triptolide on Protein Expression and Phosphorylation

| Compound | Target Protein/Pathway | Effect | Cell Type | Reference |

| This compound (T4) | LC3-II | Significantly increased expression | A549 (lung cancer) | |

| This compound (T4) | Phosphorylated PI3K, AKT, mTOR, p70S6K, 4E-BP1 | Decreased phosphorylation levels | A549 and A549/DDP (lung cancer) | |

| This compound (T4) | p-TSC2 | Increased phosphorylation level | A549 and A549/DDP (lung cancer) | |

| This compound (T4) | JNK | Repressed Aβ-induced phosphorylation | Microglial cells | |

| Triptolide (TP) | Mcl-1 | Decreased protein levels | SKOV3/DDP (ovarian cancer) | |

| Triptolide (TP) | Beclin1 | Increased protein levels | SKOV3/DDP (ovarian cancer) | |